molecular formula C14H17IO3 B1360699 8-(2-Iodophenyl)-8-oxooctanoic acid CAS No. 898790-77-7

8-(2-Iodophenyl)-8-oxooctanoic acid

Cat. No.: B1360699
CAS No.: 898790-77-7
M. Wt: 360.19 g/mol
InChI Key: LSHDCMSLUHNBHF-UHFFFAOYSA-N
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Description

8-(2-Iodophenyl)-8-oxooctanoic acid is an organic compound characterized by the presence of an iodophenyl group attached to an oxooctanoic acid chain

Biochemical Analysis

Biochemical Properties

8-(2-Iodophenyl)-8-oxooctanoic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions and metabolic pathways. This compound is known to interact with several enzymes, including oxidoreductases and hydrolases, which facilitate its incorporation into various biochemical processes. The iodophenyl group in this compound enhances its reactivity, allowing it to participate in redox reactions and other enzymatic transformations. Additionally, this compound has been observed to interact with proteins involved in cellular signaling pathways, thereby influencing cellular responses to external stimuli .

Cellular Effects

The effects of this compound on cellular processes are multifaceted. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound has been found to affect the activity of key signaling molecules such as kinases and phosphatases, leading to alterations in downstream signaling cascades. These changes can impact various cellular processes, including cell proliferation, differentiation, and apoptosis . Furthermore, the compound’s interaction with transcription factors can result in changes in gene expression, thereby affecting the overall cellular phenotype.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary modes of action involves the binding of the compound to specific biomolecules, such as enzymes and receptors. This binding can lead to either inhibition or activation of the target biomolecule, depending on the nature of the interaction. For instance, this compound has been shown to inhibit certain enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity . Additionally, the compound can induce changes in gene expression by interacting with transcriptional regulators, leading to alterations in the expression of target genes.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term impact on cellular function. In vitro studies have demonstrated that the compound remains stable under standard laboratory conditions for extended periods, allowing for prolonged experimental use . Over time, this compound may undergo degradation, leading to the formation of by-products that could influence its biological activity. Long-term exposure to the compound has been associated with sustained changes in cellular function, including alterations in metabolic activity and gene expression profiles.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been observed to exert beneficial effects, such as enhanced metabolic activity and improved cellular function . At higher doses, this compound can induce toxic or adverse effects, including oxidative stress, cellular damage, and disruption of normal physiological processes. These threshold effects highlight the importance of careful dosage optimization in experimental and therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, where it interacts with various enzymes and cofactors. The compound is metabolized through oxidation-reduction reactions, facilitated by enzymes such as cytochrome P450 oxidases . These metabolic transformations can lead to the generation of reactive intermediates, which may further participate in downstream biochemical processes. Additionally, this compound can influence metabolic flux by modulating the activity of key metabolic enzymes, thereby affecting the levels of metabolites within the cell.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. Once inside the cell, the compound can be transported to various subcellular compartments, including the cytoplasm, nucleus, and mitochondria . The distribution of this compound within these compartments can influence its biological activity, as different cellular environments may affect its reactivity and interactions with biomolecules.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound has been found to localize to specific organelles, such as the mitochondria and endoplasmic reticulum, where it can exert its biochemical effects . Targeting signals and post-translational modifications play a role in directing this compound to these compartments, ensuring its proper localization and function within the cell.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-(2-Iodophenyl)-8-oxooctanoic acid typically involves the iodination of a phenyl group followed by the attachment of an oxooctanoic acid chain. One common method includes the use of 2-iodophenylacetic acid as a starting material, which undergoes a series of reactions to form the desired compound .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of advanced catalytic systems and controlled reaction environments to facilitate the efficient production of the compound.

Chemical Reactions Analysis

Types of Reactions: 8-(2-Iodophenyl)-8-oxooctanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohols.

    Substitution: The iodophenyl group can participate in substitution reactions, such as nucleophilic aromatic substitution.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

8-(2-Iodophenyl)-8-oxooctanoic acid has several applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

  • 2-Iodophenylacetic acid
  • 2-Iodobenzoic acid
  • 4-Iodobenzoic acid

Comparison: 8-(2-Iodophenyl)-8-oxooctanoic acid is unique due to its combination of an iodophenyl group and an oxooctanoic acid chain. This structural feature distinguishes it from similar compounds like 2-iodophenylacetic acid and 2-iodobenzoic acid, which lack the extended oxooctanoic acid chain. The presence of the oxo group in this compound also contributes to its distinct chemical properties and reactivity.

Properties

IUPAC Name

8-(2-iodophenyl)-8-oxooctanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17IO3/c15-12-8-6-5-7-11(12)13(16)9-3-1-2-4-10-14(17)18/h5-8H,1-4,9-10H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSHDCMSLUHNBHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)CCCCCCC(=O)O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17IO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60645395
Record name 8-(2-Iodophenyl)-8-oxooctanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60645395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898790-77-7
Record name 8-(2-Iodophenyl)-8-oxooctanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60645395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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